2-CHloro-5-(N,N-di-boc-amino)pyridine
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Overview
Description
2-Chloro-5-(N,N-di-boc-amino)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom at the second position and a di-tert-butoxycarbonyl (di-boc) protected amino group at the fifth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(N,N-di-boc-amino)pyridine typically involves the protection of the amino group in 2-amino-5-chloropyridine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to facilitate the formation of the di-boc protected product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(N,N-di-boc-amino)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection: The di-boc protecting groups can be removed under acidic conditions to yield the free amino compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is typically employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, various substituted pyridines can be obtained.
Deprotection: The major product is 2-chloro-5-aminopyridine.
Scientific Research Applications
2-Chloro-5-(N,N-di-boc-amino)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(N,N-di-boc-amino)pyridine involves its reactivity towards nucleophiles and acids. The di-boc protecting groups provide stability to the amino group, allowing selective reactions at the chlorine site. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Lacks the di-boc protection, making it more reactive and less stable under certain conditions.
2-Amino-4-chloropyridine: Similar structure but with the chlorine atom at the fourth position, leading to different reactivity and applications.
Uniqueness
2-Chloro-5-(N,N-di-boc-amino)pyridine is unique due to the presence of the di-boc protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C15H21ClN2O4 |
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Molecular Weight |
328.79 g/mol |
IUPAC Name |
tert-butyl N-(6-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-11(16)17-9-10/h7-9H,1-6H3 |
InChI Key |
UVYQZSSGENAJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=C(C=C1)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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